Regioisomeric Substitution Pattern: Meta-Amino vs. Para-Amino Positioning Determines Electronic Landscape and Derivatization Vector
CAS 63645-37-4 bears the amino group at the 5-position (meta to carbonyl) and methyl at the 2-position (ortho to carbonyl), whereas the more common analog 1-(4-aminophenyl)-2,2-dichloroethanone (CAS 42069-92-1) carries the amino group para to the carbonyl with no methyl substituent . In the dichloroacetophenone PDK1 inhibitor series, repositioning substituents on the aryl ring altered PDK1 binding affinity by orders of magnitude: the parent DAP (unsubstituted phenyl) showed Kd > 80 μM for PDK1, while optimized substitution patterns achieved Kd values of 0.58–1.29 μM [1]. The 2-methyl group in CAS 63645-37-4 introduces steric hindrance adjacent to the carbonyl, which can influence both the conformational preference of the dichloroacetyl group and the reactivity of the ketone toward nucleophilic attack, a factor absent in the 4-amino analog .
| Evidence Dimension | Amino group position and methyl substitution pattern |
|---|---|
| Target Compound Data | 5-NH₂ (meta to C=O), 2-CH₃ (ortho to C=O); MW = 218.08 g/mol; LogP = 3.14 (calculated) |
| Comparator Or Baseline | CAS 42069-92-1: 4-NH₂ (para to C=O), no CH₃; MW = 204.05 g/mol; DAP (CAS 2648-61-5): no NH₂, no CH₃; MW = 189.04 g/mol |
| Quantified Difference | ΔMW = +14.03 vs. 4-amino analog; ΔMW = +29.04 vs. unsubstituted DAP; methyl group increases steric bulk at ortho position (Taft Es ≈ -1.24 for CH₃) |
| Conditions | Computational physicochemical property comparison; no direct head-to-head experimental data available |
Why This Matters
The unique 5-amino-2-methyl arrangement provides a regiochemically distinct derivatization vector compared to 4-amino or unsubstituted analogs, enabling access to chemical space not reachable from alternative scaffolds, which is critical when a synthetic route requires specific substitution geometry.
- [1] Zhang SL, Yang Z, Hu X, Tam KY. Anticancer effects of some novel dichloroacetophenones through the inhibition of pyruvate dehydrogenase kinase 1. Eur J Pharm Sci. 2018;123:43-55. Kd values: compound 54 = 1.29 μM, 55 = 0.97 μM, 64 = 0.58 μM for PDK1. View Source
